molecular formula C5H3ClN4 B12957567 5-Amino-2-chloropyrimidine-4-carbonitrile

5-Amino-2-chloropyrimidine-4-carbonitrile

Cat. No.: B12957567
M. Wt: 154.56 g/mol
InChI Key: QYYNBRCCPJSGOU-UHFFFAOYSA-N
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Description

5-Amino-2-chloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3ClN4 It is a derivative of pyrimidine, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 2nd position, and a nitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-chloropyrimidine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyrimidine with hydrochloric acid. This reaction is carried out under controlled temperature conditions and in the presence of a suitable catalyst. The reaction mixture is then subjected to crystallization and purification steps to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-chloropyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Condensation Reactions: These reactions often require acidic or basic catalysts and are carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Amino-2-chloropyrimidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This makes it a valuable compound in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloropyrimidine-5-carbonitrile
  • 4-Amino-2-chloropyrimidine-5-carbonitrile
  • 2-Chloropyrimidine-4-carbonitrile

Comparison

Compared to these similar compounds, 5-Amino-2-chloropyrimidine-4-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it particularly valuable in specialized applications in chemistry and medicine .

Properties

Molecular Formula

C5H3ClN4

Molecular Weight

154.56 g/mol

IUPAC Name

5-amino-2-chloropyrimidine-4-carbonitrile

InChI

InChI=1S/C5H3ClN4/c6-5-9-2-3(8)4(1-7)10-5/h2H,8H2

InChI Key

QYYNBRCCPJSGOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)C#N)N

Origin of Product

United States

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